molecular formula C6H4ClNO5S B085868 4-Chloro-3-nitrobenzenesulfonic acid CAS No. 121-18-6

4-Chloro-3-nitrobenzenesulfonic acid

Cat. No.: B085868
CAS No.: 121-18-6
M. Wt: 237.62 g/mol
InChI Key: RPKWNMFDAOACCX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-nitrobenzenesulfonic acid can be synthesized by the nitration of p-chlorobenzenesulfonic acid . The process involves adding p-chlorobenzenesulfonic acid and 98% sulfuric acid into a reaction pot, cooling the mixture to 20°C, and then adding 67% nitric acid solution under stirring. The reaction is carried out at 40°C for half an hour, followed by salting out, filtering, acidifying, and filtering again to obtain the finished product .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of oleum and thionyl chloride or chlorosulfonic acid at temperatures ranging from 40 to 120°C under normal pressure . This method ensures a higher yield and is more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-nitrobenzenesulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The nitro and chloro groups can be substituted under specific conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like in the presence of a catalyst.

    Oxidation Reactions: The sulfonic acid group can undergo oxidation under strong oxidizing conditions.

Common Reagents and Conditions:

    Substitution: Reagents like or in aqueous or alcoholic solutions.

    Reduction: with a or with .

    Oxidation: Strong oxidizing agents like or .

Major Products:

    Substitution: Products depend on the substituent introduced.

    Reduction: .

    Oxidation: Various oxidized derivatives depending on the conditions.

Scientific Research Applications

4-Chloro-3-nitrobenzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitrobenzenesulfonic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with other molecules. The sulfonic acid group can form strong ionic bonds, making the compound useful in various applications .

Comparison with Similar Compounds

  • 4-Nitrobenzenesulfonic acid
  • 3-Nitrobenzenesulfonic acid
  • 2-Chloro-5-nitrobenzenesulfonic acid

Comparison: 4-Chloro-3-nitrobenzenesulfonic acid is unique due to the presence of both chloro and nitro groups on the benzene ring, which imparts distinct chemical properties. Compared to 4-Nitrobenzenesulfonic acid, the chloro group in this compound increases its reactivity in substitution reactions. Similarly, the position of the nitro group in 2-Chloro-5-nitrobenzenesulfonic acid affects its chemical behavior differently than in this compound .

Properties

IUPAC Name

4-chloro-3-nitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO5S/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKWNMFDAOACCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059519
Record name Benzenesulfonic acid, 4-chloro-3-nitro-
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Molecular Weight

237.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121-18-6
Record name 4-Chloro-3-nitrobenzenesulfonic acid
Source CAS Common Chemistry
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Record name Benzenesulfonic acid, 4-chloro-3-nitro-
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Record name 4-Chloro-3-nitrobenzenesulfonic acid
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Record name Benzenesulfonic acid, 4-chloro-3-nitro-
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Record name Benzenesulfonic acid, 4-chloro-3-nitro-
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Record name 4-chloro-3-nitrobenzenesulphonic acid
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Record name 4-Chloro-3-nitrobenzenesulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the research on quantifying 4-Chloro-3-nitrobenzenesulfonic acid?

A1: The research highlights the importance of accurate quantification of this compound and its impurities. This compound is often used as a chemical intermediate in various synthesis processes. Having a reliable and sensitive method, like the HPLC method described in the paper [], is crucial for quality control during production. Knowing the exact content of the compound and the presence of any impurities is vital for ensuring the efficiency and safety of downstream processes that utilize this chemical.

Q2: What were the key findings of the study regarding the analysis of this compound?

A2: The study successfully demonstrated a high-performance liquid chromatography (HPLC) method for analyzing this compound []. By optimizing various chromatographic conditions like the detection wavelength and mobile phase composition, the researchers achieved good separation between this compound and its impurities. Furthermore, they used an external standard method to quantify the compound, allowing for accurate determination of its concentration in samples.

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